5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide
Description
This compound is a bis-isoquinolinium diiodide salt featuring two 1,3-benzodioxole-substituted isoquinolinium cores linked by a 10-carbon (decyl) chain. Each core contains a methyl group at the 6-position and a fused [1,3]dioxolo[4,5-g]isoquinolinium moiety. The diiodide counterion balances the cationic charges.
Properties
CAS No. |
20232-95-5 |
|---|---|
Molecular Formula |
C46H54I2N2O8 |
Molecular Weight |
1016.7 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide |
InChI |
InChI=1S/C46H54N2O8.2HI/c1-47(19-15-31-21-41-43(55-29-53-41)25-35(31)45(47)33-11-13-37-39(23-33)51-27-49-37)17-9-7-5-3-4-6-8-10-18-48(2)20-16-32-22-42-44(56-30-54-42)26-36(32)46(48)34-12-14-38-40(24-34)52-28-50-38;;/h11-14,21-26,45-46H,3-10,15-20,27-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
SRXVAIORCPKQJO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4=CC5=C(C=C4)OCO5)OCO3)CCCCCCCCCC[N+]6(CCC7=CC8=C(C=C7C6C9=CC1=C(C=C9)OCO1)OCO8)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide involves multiple steps, starting with the preparation of the benzodioxole and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including alkylation and quaternization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of new compounds with varying functional groups.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s bis-isoquinolinium architecture distinguishes it from monocyclic or neutral analogues (e.g., ).
- The diiodide counterion may influence solubility and stability compared to chloride salts (e.g., ).
Physicochemical Properties
- Polarity : The diiodide salt enhances hydrophilicity compared to neutral analogues (e.g., ).
- Planarity: The fused [1,3]dioxolo[4,5-g]isoquinolinium system may promote π-π stacking, akin to benzimidazoles in .
- Stability : Quaternary ammonium groups are prone to hydrolysis under basic conditions, whereas neutral cores (e.g., ) are more stable.
Biological Activity
The compound 5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide is a complex organic molecule known for its potential biological activities. This article reviews its biological properties based on available research findings.
Chemical Structure and Properties
The compound's structure consists of multiple functional groups that contribute to its biological activity. Its molecular formula is C37H44N2O6I2 with a molecular weight of 688.2 g/mol. The presence of benzodioxole and isoquinoline moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to those containing the benzodioxole moiety exhibit significant anticancer properties. For instance:
- A study on related compounds demonstrated cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells with an IC50 value of approximately 32 µM .
Neuroprotective Effects
The structure of the compound suggests it may cross the blood-brain barrier effectively. Related compounds have shown neuroprotective effects in animal models:
- Anle138b, a derivative with similar structural features, has been reported to inhibit the formation of pathological oligomers in mouse models of neurodegenerative diseases such as Parkinson's disease (PD) and multiple system atrophy (MSA) .
The proposed mechanisms include:
- Inhibition of Protein Aggregation : Compounds with similar structures have been shown to reduce protein aggregate deposition in the brain.
- Improvement of Dopaminergic Function : Enhancements in dopamine neuron function have been observed in treated models .
Case Studies
Several studies have explored the biological effects of related compounds:
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
